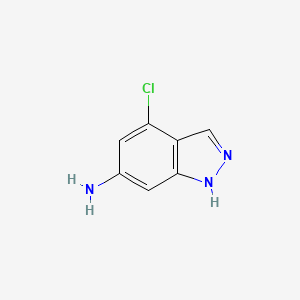

4-Chloro-1H-indazol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWACFIMPQAJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598312 | |

| Record name | 4-Chloro-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221681-84-1 | |

| Record name | 4-Chloro-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Chloro 1h Indazol 6 Amine Scaffolds

Elucidation of Reaction Pathways for Indazole Derivatives

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.gov The reactivity of the indazole ring is characterized by the pyridine-like N2 atom, which is more basic and available for protonation than the pyrrole-like N1 atom. thieme-connect.de

N-Alkylation and Derivatization Mechanisms

The N-alkylation of indazoles is a fundamental transformation that often yields a mixture of N1 and N2 substituted products. beilstein-journals.org The regioselectivity of this reaction is highly sensitive to the reaction conditions, including the base, solvent, and the nature of the alkylating agent. researchgate.net For instance, studies on similar indazole systems have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N1-alkylation, potentially through coordination of the indazole's N2-atom and an oxygen-containing substituent with the sodium cation. beilstein-journals.orgresearchgate.net

In the case of 4-Chloro-1H-indazol-6-amine, the presence of the amino and chloro groups introduces additional factors influencing the reaction. The amino group at the 6-position can be a site for derivatization, while the chloro group at the 4-position can undergo nucleophilic substitution, although this is generally less facile than N-alkylation. smolecule.com A metallaphotoredox approach using a copper catalyst has been reported as a valuable alternative to traditional N-alkylation methods for indazoles, enabling the coupling of various N-nucleophiles with a diverse range of alkyl bromides. princeton.edu

The reaction of indazoles with formaldehyde (B43269) in the presence of aqueous hydrochloric acid has been shown to produce (1H-indazol-1-yl)methanol derivatives, indicating a preference for substitution at the N1 position under these conditions. acs.org

Substituent Effects on Reactivity

Substituents on the indazole ring play a crucial role in directing the outcome of chemical reactions. The steric hindrance caused by substituents at the C3 and C7 positions can significantly influence the ratio of N1 to N2 alkylation. thieme-connect.de Electron-withdrawing groups, such as a nitro group, can affect the nucleophilicity of the nitrogen atoms. For example, in 7-nitro-1H-indazole, the ratio of N1 to N2 alkylation is 29:70, favoring the N2 position. thieme-connect.de

For this compound, the chlorine atom at the 4-position acts as an electron-withdrawing group via induction, while the amino group at the 6-position is an electron-donating group through resonance. This push-pull electronic effect creates a unique reactivity profile. The electron-donating amino group can enhance the nucleophilicity of the ring system, while the chloro substituent can influence the acidity of the N-H proton and the regioselectivity of electrophilic substitution reactions. thieme-connect.com

Mechanistic Studies Employing Advanced Computational Techniques

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of reactions involving indazole scaffolds. beilstein-journals.org

DFT Calculations for Reaction Mechanism Prediction

DFT calculations are widely used to predict the regioselectivity of N-alkylation and to elucidate reaction pathways. beilstein-journals.org By modeling the electronic properties of the indazole molecule, such as partial charges and Fukui indices, researchers can identify the most likely sites for electrophilic attack. beilstein-journals.org For example, Natural Bond Orbital (NBO) analyses can provide insights into the charge distribution on the N1 and N2 atoms, helping to rationalize the observed product ratios. beilstein-journals.org

In studies of related indazole derivatives, DFT calculations have suggested that a chelation mechanism involving a cesium cation can lead to the formation of N1-substituted products, while non-covalent interactions drive the formation of N2-products. beilstein-journals.org These computational models can also be used to investigate the mechanism of other reactions, such as the copper-mediated Ullmann-type coupling to form C-N bonds, where calculations have suggested a six-membered transition state. The combination of experimental results with DFT calculations provides a powerful approach to understanding reaction mechanisms. researchgate.net

Analysis of Energetic Profiles and Transition States

A key advantage of computational methods is the ability to calculate the energetic profiles of reaction pathways, including the energies of reactants, intermediates, transition states, and products. researchgate.net This information is crucial for determining the feasibility of a proposed mechanism and for understanding the factors that control reaction rates and selectivity.

For instance, DFT calculations have been used to determine that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. beilstein-journals.org In the context of N-alkylation, calculating the activation energies for attack at the N1 and N2 positions can predict the kinetic product of the reaction. Studies on the reaction of indazole with formaldehyde have utilized B3LYP/6-311++G(d,p) level calculations to show that the 1-substituted isomer is more stable than the 2-substituted isomer. acs.org By analyzing the structures of transition states, chemists can gain a deeper understanding of the bonding changes that occur during a reaction and design more efficient and selective synthetic methods.

Computational and Theoretical Studies on 4 Chloro 1h Indazol 6 Amine and Its Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of 2D- and 3D-QSAR Models for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com Both 2D and 3D-QSAR models have proven invaluable in the development of indazole derivatives, providing insights that guide the rational design of more potent and selective compounds. longdom.org

One study focusing on a series of 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed robust 2D and 3D-QSAR models. longdom.orgresearchgate.net The 2D-QSAR model, established using the Multiple Linear Regression (MLR) method, demonstrated a high correlation coefficient (r²) of 0.9512. longdom.orgresearchgate.net This indicates a strong correlation between the descriptors and the biological activity. The model's predictive power was further validated by its internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively, confirming its reliability for predicting the anticancer activity of new indazole derivatives. longdom.orgresearchgate.net

The corresponding 3D-QSAR model, built using the k-Nearest Neighbor (kNN) approach, also showed a high internal cross-validation regression coefficient (q²) of 0.9132. longdom.orgresearchgate.net A key finding from the 3D-QSAR analysis was the significance of steric descriptors in governing the anticancer activity of these indazole derivatives. longdom.orgimtm.cz This suggests that the size and shape of the substituents on the indazole core are critical for their interaction with the target protein.

Similarly, QSAR studies on other series of indazole derivatives have highlighted the importance of various descriptors. For instance, in a study on piperidin derivatives, a credible 2D-QSAR model was developed with an internal R² of 0.8537 and an external R² of 0.6979. usb.ac.ir In another study on 3D-QSAR models of purine (B94841) derivatives, steric properties were found to better explain cytotoxicity than electronic properties. imtm.cz These models collectively underscore the utility of QSAR in identifying key structural features necessary for the biological activity of indazole-based compounds and in prioritizing candidates for synthesis and further testing. mdpi.comnih.gov

Table 1: Statistical Parameters of 2D and 3D-QSAR Models for Indazole Derivatives

| Model Type | Method | Dataset Size | r² | q² | pred_r² | Key Findings |

|---|---|---|---|---|---|---|

| 2D-QSAR | MLR | 109 | 0.9512 longdom.orgresearchgate.net | 0.8998 longdom.orgresearchgate.net | 0.8661 longdom.orgresearchgate.net | Physicochemical and alignment-independent descriptors are influential. longdom.org |

| 3D-QSAR | kNN | 109 | - | 0.9132 longdom.orgresearchgate.net | - | Steric descriptors are crucial for anticancer activity. longdom.org |

Pharmacophore Mapping and Identification of Key Binding Motifs

Pharmacophore modeling is a crucial computational tool that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. mdpi.com This approach has been instrumental in understanding the binding modes of indazole derivatives and in discovering novel inhibitors. tandfonline.comtandfonline.com

For instance, in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, a pharmacophore model was generated based on the chemical features of known inhibitors. tandfonline.comtandfonline.com This model included hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic (HY) features. tandfonline.com The indazole core is a recognized effective pharmacophore in medicinal chemistry. iucr.org A subsequent database screening using this pharmacophore model successfully identified indazole derivatives with high fit values, which were then prioritized for molecular docking studies. tandfonline.comtandfonline.com The most potent compound identified, 9u, exhibited an IC50 of 3.3 nM against FGFR1. tandfonline.com

Molecular docking studies further elucidated the binding interactions. For example, the indazole ligands in the ruthenium-based drug KP1019 were found to be crucial for recognizing and binding to hydrophobic pockets within human serum albumin. acs.org This highlights the role of the indazole moiety in guiding the drug to its target.

In another study on Akt2 inhibitors, a pharmacophore model (Hypo1) was developed consisting of one hydrogen bond acceptor, one hydrophobic feature, and an aromatic ring. medsci.org This model successfully guided the identification of seven potential lead compounds. The hydrophobic features were found to interact with key residues such as Phe439, Met282, and Ala178 in the binding pocket. medsci.org

These studies demonstrate that the indazole scaffold serves as a versatile framework for designing inhibitors. The key binding motifs often involve hydrogen bonding interactions with the target's backbone and hydrophobic interactions within specific pockets. tandfonline.comacs.orgmedsci.org

Table 2: Key Pharmacophoric Features and Binding Interactions of Indazole Derivatives

| Target | Pharmacophore Features | Key Interacting Residues | Reference |

|---|---|---|---|

| FGFR1 | HBA, HBD, HY | Not specified | tandfonline.comtandfonline.com |

| Human Serum Albumin | Hydrophobic interactions | His146, His242 | acs.org |

| Akt2 | HA, HY, Aromatic Ring | Phe439, Met282, Ala178, Gly159, Val166 | medsci.org |

In Silico Pharmacokinetic and Pharmacodynamic Predictions

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to predict the pharmacokinetic profile of a compound. researchgate.netmdpi.com In silico ADME prediction tools are increasingly used in the early stages of development to identify candidates with favorable drug-like properties. researchgate.netneliti.com

Several studies on indazole derivatives have incorporated in silico ADME predictions. For example, a study on novel β-carboline derivatives, which can be related to indazole structures, showed that the synthesized compounds exhibited good ADME properties and fell into a favorable toxicity class. mdpi.com Similarly, an analysis of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives found that most compounds had over 70% absorption, with one compound showing an absorption percentage of 86.77%. nih.gov Importantly, all compounds in that study complied with Lipinski's rule of five, suggesting good drug-likeness. nih.gov

In another study, newly designed benzimidazole-urea derivatives were evaluated using various in silico tools. neliti.com The results indicated that the compounds were likely to be orally active and showed good to notable anticancer activity. neliti.com The preADMET server was used to estimate ADME properties, and the Osiris property explorer predicted drug-relevant properties and toxicity. neliti.comresearchgate.net

These computational assessments help to prioritize compounds for further development by filtering out those with predicted poor pharmacokinetic profiles. researchgate.net For 4-Chloro-1H-indazol-6-amine and its derivatives, these in silico tools can provide valuable insights into their potential as drug candidates before committing to extensive laboratory testing.

Table 3: Predicted ADME Properties of Representative Heterocyclic Compounds

| Compound Class | In Silico Tool(s) Used | Key Predicted ADME Properties | Reference |

|---|---|---|---|

| β-Carboline Derivatives | Not specified | Good ADME properties, favorable toxicity class. | mdpi.com |

| 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives | Not specified | High absorption (>70%), compliance with Lipinski's rule. | nih.gov |

| Benzimidazole-Urea Derivatives | Molinspiration, Osiris, preADMET | Orally active, good drug score, favorable toxicity prediction. | neliti.com |

| Indazole Derivatives | Molinspiration, Osiris, preADMET | Compliance with Lipinski's rule, prediction of drug-likeness and toxicity. | researchgate.net |

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data to generate a detailed article on the chemical compound “this compound” strictly following the requested outline.

The search results indicate that while the broader indazole scaffold is a significant component in the development of various protein kinase inhibitors, specific research detailing the direct biological activity and pharmacological potential of This compound itself against the listed kinases (TTK, FGFR, EGFR, PI3Kδ, FLT3, and Bcr-Abl) is not available in the public domain.

Available information suggests that this compound is primarily regarded as a chemical intermediate or a building block used in the synthesis of more complex, biologically active molecules. vulcanchem.com The research on the inhibition of the specified kinases focuses on more complex derivatives of indazole, rather than the unfunctionalized amine itself. nih.govnih.govtandfonline.com

Therefore, creating a scientifically accurate and authoritative article that adheres strictly to the provided structure and focuses solely on "this compound" is not feasible without resorting to speculation or misattributing the properties of other related compounds.

Biological Activity and Pharmacological Potential of Indazole Derivatives

Targeting Protein Kinases with Indazole Scaffolds

Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibition

Indazole derivatives have emerged as notable inhibitors of 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1), a key enzyme in cellular signaling pathways that is often constitutively activated in cancer. nih.govwipo.int A class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives was developed as potent PDK1 inhibitors, with some compounds exhibiting inhibitory concentration (IC₅₀) values as low as 80 and 90 nM. mdpi.com

Research by GlaxoSmithKline led to the development of substituted indazole derivatives with nanomolar IC₅₀ values against PDK1. nih.gov Further optimization of pyrimidinyl-indazole derivatives resulted in GSK2334470, identified as one of the most potent and selective PDK1 inhibitors to date. nih.gov This compound has been a valuable tool for understanding the specific roles of PDK1 in signaling pathways. nih.gov The potent in vitro activity of these indazole-based compounds has been characterized in several cancer cell lines, where they inhibit the phosphorylation of PDK1 substrates. nih.gov

Anticancer Activity

The indazole structure is a privileged scaffold in medicinal chemistry, with several indazole-based agents, such as Axitinib (B1684631) and Pazopanib, already in clinical use for cancer therapy. researchgate.netnih.govbenthamdirect.com Research continues to uncover new derivatives with potent anticancer properties. researchgate.netmdpi.comnih.gov

In Vitro Cytotoxic Activity in Various Cancer Cell Lines (e.g., A549, MCF7, HCT116, Caco2)

A significant body of research has demonstrated the cytotoxic effects of indazole derivatives across a range of human cancer cell lines. For instance, a series of 6-substituted aminoindazole derivatives displayed considerable cytotoxicity towards A549 (lung cancer) and SNU-638 (gastric cancer) cell lines, with IC₅₀ values between 0.7 and 10 μM. rsc.org One compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was particularly potent against human colorectal cancer cells (HCT116), with an IC₅₀ value of 0.4 ± 0.3 μM. rsc.org

Other studies have reported similar findings. A series of indazol-pyrimidine hybrids showed significant cytotoxic activity against MCF-7 (breast cancer), A549, and Caco2 (colorectal cancer) cell lines. researchgate.net Notably, some of these synthesized compounds were more potent than the reference drug. researchgate.net Similarly, another study found that their lead indazole derivative, compound 2f, possessed potent growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org Spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives also showed cytotoxicity against MCF-7 and A549 cells, with IC₅₀ values as low as 1.34 ± 0.21 μM. rsc.org

The following table summarizes the in vitro cytotoxic activity of various indazole derivatives against the specified cancer cell lines.

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| 6-Substituted Aminoindazoles | HCT116 | 0.4 - 26.7 | rsc.org |

| 6-Substituted Aminoindazoles | A549 | 0.7 - 10 | rsc.org |

| Indazole Derivatives | A549 | 0.010 - 12.8 | researchgate.net |

| Indazole Derivatives | MCF-7 | 0.010 - 12.8 | researchgate.net |

| Indazol-Pyrimidine Hybrids | MCF-7 | 1.629 - 4.798 | researchgate.net |

| Indazol-Pyrimidine Hybrids | A549 | > Reference Drug | researchgate.net |

| Indazol-Pyrimidine Hybrids | Caco2 | > Reference Drug | researchgate.net |

| Spiro[indoline-3,3′-pyrazolo[1,2-a]indazole]s | MCF-7 | 1.34 - 7.61 | rsc.org |

| Spiro[indoline-3,3′-pyrazolo[1,2-a]indazole]s | A549 | 2.54 - 7.92 | rsc.org |

| Polyhalo 3-Aminoindazoles | HCT116 | Concentration-dependent reduction in viability | rsc.org |

Mechanisms of Action in Anticancer Contexts (e.g., Apoptosis Induction)

The anticancer effects of indazole derivatives are often mediated through the induction of apoptosis and cell cycle arrest. researchgate.net A potent indazole derivative, compound 2f, was found to promote apoptosis in the 4T1 breast cancer cell line by upregulating cleaved caspase-3 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.org Similarly, newly synthesized indazol-pyrimidine hybrids were shown to activate caspases-3/7, thereby inducing apoptosis. researchgate.net

Cell cycle disruption is another key mechanism. One study investigating a representative polyhalo 3-aminoindazole found that it caused HCT116 colorectal cancer cells to accumulate in the G2/M phase of the cell cycle, ultimately leading to apoptosis. rsc.org The suppressive activity of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine in HCT116 cells was also linked to G2/M cell cycle arrest. rsc.org Furthermore, certain 1H-indazole-3-amine derivatives are believed to exert their effects by inhibiting Bcl-2 family members and the p53/MDM2 pathway, which are critical regulators of apoptosis and the cell cycle. nih.gov

Antimicrobial and Antiparasitic Efficacy

Beyond their anticancer properties, indazole derivatives have demonstrated a broad spectrum of antimicrobial and antiparasitic activities. mdpi.comresearchgate.netmedchemexpress.com

Antibacterial Spectrum and Potency

Indazole derivatives have shown promise as a novel class of antibacterial agents. nih.gov A significant discovery was a series of indazole derivatives that act as bacterial GyrB inhibitors. These compounds displayed excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. nih.gov

Other studies have reported more modest or specific activity. For example, certain 2H-indazole derivatives showed weak to moderate activity against Gram-positive isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL against E. faecalis, S. aureus, and S. epidermidis. mdpi.comresearchgate.net In contrast, a series of 2-azetidinone derivatives of 6-nitro-1H-indazole demonstrated more potent antibacterial activity, with MIC values as low as 3.25 µg/mL against tested strains. scielo.br

The following table summarizes the antibacterial activity of selected indazole derivatives.

| Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| 2H-Indazoles (Compounds 2, 3, 5) | E. faecalis, S. aureus, S. epidermidis | 64 - 128 | mdpi.com |

| 2-Azetidinones of 6-nitro-1H-indazole | S. aureus, B. subtilis, E. coli, K. aerogenes | 3.25 - >12.5 | scielo.br |

Antifungal Activity (e.g., Candida albicans)

The development of new antifungal agents is crucial due to the rise of resistant fungal strains. mdpi.com Indazole derivatives have been identified as a promising scaffold for this purpose. mdpi.comjchr.org Research has shown that various indazole compounds exhibit activity against pathogenic fungi, including Candida albicans. mdpi.com

A study focused on designing new anticandidal agents synthesized a series of 3-phenyl-1H-indazole derivatives that demonstrated the best broad-spectrum activity against C. albicans, C. glabrata, and C. tropicalis. mdpi.com Specifically, a compound with an N,N-diethylcarboxamide substituent was the most active against C. albicans and both miconazole-susceptible and -resistant C. glabrata species. mdpi.com Another investigation found that two 2,3-diphenyl-2H-indazole derivatives inhibited the in vitro growth of C. albicans and C. glabrata. nih.gov Additionally, 2-azetidinone derivatives of 6-nitro-1H-indazole were effective against Aspergillus niger and Candida albicans, with MIC values as low as 3.25 µg/mL. scielo.br

The following table details the antifungal activity of selected indazole derivatives.

| Derivative Class | Fungal Strain(s) | MIC (µg/mL) | Reference |

| 2-Azetidinones of 6-nitro-1H-indazole | A. niger, C. albicans | 3.25 - >6.25 | scielo.br |

| 2,3-Diphenyl-2H-indazoles (Compounds 18, 23) | C. albicans, C. glabrata | Growth Inhibition Observed | nih.gov |

| 3-Phenyl-1H-indazoles | C. albicans, C. glabrata | Active at 100 µM | mdpi.com |

Anti-inflammatory and Immunomodulatory Effects

Indazole derivatives have been widely investigated for their potential to modulate inflammatory and immune responses through various mechanisms.

A number of indazole derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. jcdr.netinnovareacademics.in A study on the anti-inflammatory activity of indazole and its derivatives found that they could inhibit COX-2 in a concentration-dependent manner. jcdr.net Specifically, 5-aminoindazole (B92378) showed a maximum inhibition of 78% at a concentration of 50 µM, with an IC50 value of 12.32 µM. jcdr.net

Computational docking studies have further supported the potential of 1H-indazole analogs as COX-2 inhibitors. innovareacademics.inresearchgate.net These studies have shown that certain derivatives, particularly those with difluorophenyl and para-toluene groups, exhibit strong binding affinities to the COX-2 enzyme. researchgate.net Furthermore, some 2,3-diphenyl-2H-indazole derivatives that show antiprotozoal activity also exhibit in vitro inhibitory activity against human COX-2, suggesting a dual-action potential. nih.gov

Table 2: COX-2 Inhibitory Activity of Indazole Derivatives

| Compound | IC50 Value (µM) | Maximum Inhibition (%) | Reference |

|---|---|---|---|

| Indazole | 23.42 | 70% at 50 µM | jcdr.net |

| 5-Aminoindazole | 12.32 | 78% at 50 µM | jcdr.net |

| 6-Nitroindazole | 19.22 | 68% at 50 µM | jcdr.net |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune suppression, particularly in the context of cancer. The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for inhibiting IDO1. nih.gov The inhibitory activity is influenced by substituent groups at the 4- and 6-positions of the indazole ring. nih.gov

Several series of indazole derivatives have been designed and synthesized as IDO1 inhibitors. nih.govmdpi.comrsc.org For example, a series of N'-hydroxyindazolecarboximidamides were developed, with one compound, 8a, showing inhibition of both tryptophan depletion and kynurenine (B1673888) production, which are downstream effects of IDO1 activity. mdpi.com Another study on 6-substituted aminoindazole derivatives found a compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36), that not only showed potent anti-proliferative activity in human colorectal cancer cells but also significantly suppressed IDO1 protein expression. rsc.org

Indazole-based compounds have been developed as non-steroidal modulators of the glucocorticoid receptor (GR), which is a key target for anti-inflammatory drugs. nih.govnih.govpnas.org Researchers have reported on indazole ether derivatives that act as potent GR modulators, showing efficacy in cellular transrepression assays at picomolar concentrations. nih.gov These compounds have also demonstrated in vivo efficacy in rat models of inflammation. nih.gov

Another series of 5-functionalized indazoles were found to be GR agonists with nanomolar affinity for the receptor. nih.gov These compounds showed indications of selectivity for the desired transrepression mechanism of GR activation and were effective in a mouse model of LPS-induced TNF-alpha production. nih.gov

Activity Against Viral Infections

The versatility of the indazole scaffold extends to antiviral applications, most notably in the development of treatments for HIV.

Other Therapeutic Avenues

Beyond the well-established roles of indazoles, their structural framework is being explored for novel therapeutic strategies. The versatility of the indazole core allows for its application in targeting complex biological pathways, including those involved in cancer and sensory signaling.

The estrogen receptor (ERα) is a key driver in the majority of breast cancers. Therapies that target this receptor, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), are mainstays of treatment. However, the development of resistance remains a significant clinical challenge. Selective Estrogen Receptor Degraders (SERDs) represent a distinct therapeutic class that not only antagonizes the receptor but also induces its degradation, thereby overcoming some mechanisms of resistance. nih.govacs.orgresearchgate.net

The indazole scaffold has emerged as a crucial component in the design of novel, orally bioavailable SERDs. frontiersin.org Researchers have successfully incorporated the indazole core into complex molecules designed to bind and destabilize the estrogen receptor. For instance, structure-based optimization of existing SERDs has led to the development of thieno[2,3-e]indazole derivatives, which demonstrate potent ERα degradation and significant antitumor activity. nih.govacs.org These compounds effectively inhibit the growth of both wild-type and tamoxifen-resistant breast cancer cell lines. nih.gov

In one such study, a series of thieno[2,3-e]indazole derivatives were synthesized and evaluated for their ability to degrade ERα and inhibit cell proliferation. The lead compound from this series, compound 40 , showed potent ERα degradation and robust antitumor efficacy in xenograft models of breast cancer. nih.gov This highlights the utility of the indazole moiety as a core structural element for developing next-generation endocrine therapies. Although direct studies on 4-Chloro-1H-indazol-6-amine as a SERD are not available, the proven success of other indazole derivatives underscores the potential of this chemical class in targeting the estrogen receptor.

| Compound | Core Scaffold | MCF-7 Cell Growth Inhibition (IC50, nM) | ERα Degradation (EC50, nM) | Reference |

|---|---|---|---|---|

| Fulvestrant | Steroidal | N/A | ~1 | acs.org |

| LSZ102 | 6-hydroxybenzothiophene | N/A | N/A | nih.gov |

| Compound 19 | Thieno[2,3-e]indazole | 1.9 | N/A | acs.org |

| Compound 40 | Thieno[2,3-e]indazole | 0.4 | 0.2 | nih.gov |

The Transient Receptor Potential Ankyrin-1 (TRPA1) ion channel is a non-selective cation channel primarily expressed in sensory neurons. acs.orgacs.org It functions as a sensor for a wide array of noxious stimuli, including pungent chemicals, inflammatory agents, and changes in temperature, playing a critical role in pain, neurogenic inflammation, and respiratory conditions. acs.orgacs.orggoogle.com Consequently, TRPA1 has become an attractive target for the development of new analgesic and anti-inflammatory drugs. nih.govtandfonline.com

The indazole moiety has been identified as a privileged core structure for the development of potent and selective TRPA1 antagonists. acs.orgnih.govresearchgate.net Numerous research programs have focused on synthesizing and evaluating indazole-based compounds for their ability to block the TRPA1 channel. These efforts have yielded several series of antagonists with promising activity in preclinical models of inflammatory pain. nih.govresearchgate.net

For example, a series of indazole derivatives was reported by Pryde et al., who investigated their physical properties and in vitro drug metabolism and pharmacokinetics (DMPK) profiles. researchgate.net Several analogues demonstrated good in vivo exposure and showed significant efficacy in rodent models of inflammatory pain when administered systemically or topically. nih.govresearchgate.net While specific data on the TRPA1 antagonist activity of this compound is not documented in the reviewed literature, the consistent success of the broader indazole class suggests that this scaffold is well-suited for interaction with the TRPA1 channel. researchgate.netresearchgate.net

| Compound Class | Specific Example | Target | Reported Activity | Reference |

|---|---|---|---|---|

| Indazole Derivatives | Undisclosed Analogues | TRPA1 | Efficacy in rodent inflammatory pain models | nih.govresearchgate.net |

| Phenyl-Indazoles | 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole | TRPA1 | Inhibitor of chemical activation of TRPA1 | researchgate.netresearchgate.net |

| Carboxamide Derivatives | Undisclosed Analogues | TRPA1 | Topical efficacy in cinnamaldehyde (B126680) flare study | researchgate.net |

Structure Activity Relationship Sar Studies of 4 Chloro 1h Indazol 6 Amine Derivatives

Impact of Substitutions on Biological Efficacy

The introduction of various functional groups at different positions on the 4-chloro-1H-indazol-6-amine scaffold plays a pivotal role in modulating its biological activities.

Halogenation is a key strategy in modifying the biological profile of indazole derivatives. The presence of electron-withdrawing groups like chloro, bromo, and fluoro at specific positions can enhance potency and selectivity against various biological targets.

Research has shown that halogenated substituents can enhance the antibacterial and antifungal properties of indazole-based compounds. nih.gov Specifically, the substitution of electron-withdrawing halogens such as chloro, fluoro, and bromo at the para position of a phenyl ring attached to a hydrazone moiety has been found to augment both antibacterial and antifungal activities. nih.gov

In the context of anticancer activity, a 4-fluoro substitution on the indazole ring has been shown to contribute to enhanced efficacy. longdom.org Furthermore, the presence of an additional fluorine atom on a phenyl ring attached to the indazole core led to a remarkable improvement in activity against FGFR1 kinase. nih.gov Bromo substitutions have also been noted for their diverse effects, influencing both anticancer and antioxidant activities. longdom.org For instance, the introduction of a bromine atom at the C4 position of the 1H-indazole ring system resulted in a compound with potent neuronal nitric oxide synthase inhibitory activity. researchgate.net

The position of the halogen is critical. For example, in a series of 1H-furo[2,3-g]indazol-1-yl ethylamine (B1201723) derivatives, substitutions at the ortho position of an aromatic ring with fluorine were found to be most effective for HIF-1 inhibitory activity. nih.gov

| Compound/Derivative | Halogen Substitution | Position | Observed Effect | Reference |

| Phenyl-hydrazone derivative | Chloro, Fluoro, Bromo | para-position of phenyl ring | Enhanced antifungal and antibacterial activities | nih.gov |

| Indazole derivative | Fluoro | 4-position of indazole ring | Enhanced anticancer efficacy | longdom.org |

| Phenyl-indazole derivative | Fluoro | Phenyl ring | Remarkable improvement in FGFR1 inhibitory activity | nih.gov |

| Indazole derivative | Bromo | - | Diverse effects on anticancer and antioxidant activities | longdom.org |

| 1H-indazole derivative | Bromo | C4 position | Potent neuronal nitric oxide synthase inhibitor | researchgate.net |

| 1H-furo[2,3-g]indazol-1-yl ethylamine derivative | Fluoro | ortho-position of aromatic ring | Most effective for HIF-1 inhibitory activity | nih.gov |

In a study on 6-substituted aminoindazole derivatives, a series of compounds were designed and synthesized as potential anticancer agents. researchgate.net One derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated potent anti-proliferative activity in human colorectal cancer cells and was found to suppress IDO1 protein expression. researchgate.net This highlights the importance of the substituent on the amino group for biological efficacy.

The nature of the substituent on the amino group can significantly alter activity. For instance, in a series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, structural modifications at the 4-amino position led to the identification of allosteric enhancers of the A3 adenosine (B11128) receptor. nih.gov Similarly, for a series of indazole arylsulfonamides acting as CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group were found to be the most potent N1-substituents. acs.org

Furthermore, the conversion of primary amines to secondary or tertiary amines through reductive alkylation, while leaving the charge unaltered, can also be a valuable tool in SAR studies to fine-tune activity. nih.gov

| Derivative Class | Modification | Observed Effect | Reference |

| 6-Substituted aminoindazoles | N-(4-fluorobenzyl) substitution | Potent anti-proliferative activity in HCT116 cells | researchgate.net |

| 1H-Imidazo[4,5-c]quinolin-4-amines | Various substitutions at 4-amino position | Allosteric enhancement of A3 adenosine receptor | nih.gov |

| Indazole arylsulfonamides | N1 meta-substituted benzyl groups with α-amino-3-[(methylamino)acyl] group | Potent CCR4 antagonists | acs.org |

Besides halogens and amino group modifications, other functional groups significantly influence the biological profile of indazole derivatives.

Nitro Group: The introduction of a nitro group can substantially enhance biological activity. For instance, nitro and ethoxy substitutions have been shown to notably boost anticancer potency. longdom.org Specifically, a nitro group at the 2-position of the indazole ring contributed to enhanced anticancer efficacy. longdom.org The position of the nitro group is crucial; a nitro group at the ortho position of a phenyl ring attached to the indazole resulted in significant anticancer activity, which declined when moved to the para position. longdom.org A similar trend was observed for antimicrobial activity, where a 2-nitro substitution showed potent activity against certain bacteria, while a para-nitro group was more effective against specific fungi. longdom.org

Ethoxy and Methoxy (B1213986) Groups: Alkoxy groups like ethoxy and methoxy also play a vital role. An ethoxy group at the 6-position, combined with a nitro group at the 2-position, resulted in a compound with potent anticancer activity. longdom.org Methoxy groups have also been shown to be important. In one study, a methoxy group at the 4-position along with an ethoxy at the 6-position produced a potent anticancer agent. longdom.org Furthermore, methoxy or hydroxyl-containing groups were found to be the more potent C4 substituents in a series of indazole arylsulfonamides. acs.org The substitution of a 3-methoxyphenyl (B12655295) group on a phenyl ring attached to an indazole with larger groups like 3-ethoxyphenyl led to an increase in activity. nih.gov

Phenyl Group: The presence and substitution pattern of a phenyl group can be critical. For example, in a study of hexahydroindazoles, substitution with an electron-withdrawing group in the phenyl ring at position-3 of the indazole ring resulted in more active antimicrobial agents. tandfonline.com

| Functional Group | Position | Observed Effect | Reference |

| Nitro | 2-position of indazole ring | Enhanced anticancer efficacy | longdom.org |

| Nitro | ortho-position of attached phenyl ring | Significant anticancer activity | longdom.org |

| Ethoxy | 6-position of indazole ring (with 2-nitro) | Potent anticancer activity | longdom.org |

| Methoxy | 4-position of indazole ring (with 6-ethoxy) | Potent anticancer activity | longdom.org |

| Methoxy/Hydroxyl | C4 position of indazole ring | More potent CCR4 antagonists | acs.org |

| Electron-withdrawing group | Phenyl ring at position-3 | More active antimicrobial agents | tandfonline.com |

Positional Isomerism and Activity Modulation

The specific placement of substituents on the indazole ring system is a critical determinant of biological activity. Positional isomerism can lead to vastly different pharmacological profiles.

The biological activity of indazole derivatives is highly sensitive to the position of substituents on the indazole ring. SAR studies have revealed that substituents at the 4, 6, and 7-positions can have distinct effects on the molecule's efficacy and selectivity.

For instance, in a series of indazole arylsulfonamides investigated as CCR4 antagonists, it was found that while methoxy- or hydroxyl-containing groups were potent at the C4-position, only small groups were tolerated at the C5, C6, or C7 positions, with C6-analogues being preferred. acs.org This suggests that the steric bulk at these positions is a critical factor.

In the context of IDO1 inhibition, the substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold were found to play a crucial role. mdpi.com This indicates that a synergistic effect or a specific binding interaction involving both positions may be necessary for potent inhibition.

Furthermore, studies on neuronal nitric oxide synthase inhibitors have highlighted the importance of the 4-position. Introduction of a bromine atom at the C4 position of the 1H-indazole ring system yielded a compound with potency comparable to the reference compound, 7-nitroindazole. researchgate.net The significance of this position was further underscored by the finding that 4-nitroindazole was also a potent inhibitor. researchgate.net

Conversely, work on the regioselective N-alkylation of the indazole scaffold has shown that C-7 substituted indazoles, particularly with sterically bulky groups like methyl or bromo, can favor N-2 alkylation due to steric hindrance near the N-1 position. beilstein-journals.org Electron-withdrawing substituents like NO2 or CO2Me at the C-7 position also conferred excellent N-2 regioselectivity. researchgate.net This differential alkylation can have profound consequences for the final biological activity of the molecule.

| Position | Substituent Type | Observed Effect/Preference | Biological Target/Application | Reference |

| C4 | Methoxy or Hydroxyl | Potent antagonists | CCR4 | acs.org |

| C6 | Small groups | Preferred over C5 and C7 | CCR4 Antagonists | acs.org |

| C4 and C6 | Various | Crucial for inhibition | IDO1 | mdpi.com |

| C4 | Bromo or Nitro | Potent inhibition | Neuronal Nitric Oxide Synthase | researchgate.net |

| C7 | Methyl or Bromo | Favors N-2 alkylation | N-alkylation | beilstein-journals.org |

| C7 | NO2 or CO2Me | Excellent N-2 regioselectivity | N-alkylation | researchgate.net |

Regioselectivity, the control over the position of chemical bond formation, is paramount in the synthesis of indazole derivatives and directly influences their biological activity. The indazole scaffold has two nitrogen atoms (N1 and N2) in the pyrazole (B372694) ring, and the position of alkylation or other substitutions on these nitrogens can lead to regioisomers with distinct biological profiles.

The synthesis of 2H-indazole derivatives is less common than 1H-indazoles, but studies have shown that regioselective synthesis can be achieved. For example, the condensation of β-ketothioamides with hydrazine (B178648) and its derivatives can regioselectively produce 2H-benzo[g]indazole derivatives. bohrium.com The specific regioisomer formed was confirmed through X-ray diffraction, highlighting the importance of precise structural determination. bohrium.com

The conditions of a reaction can significantly influence the regiochemical outcome. For instance, the N-alkylation of the indazole ring can be directed towards either the N1 or N2 position by varying the base, solvent, or N-alkylating reagent. nih.gov In one study, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) was found to be a promising system for selective N1 alkylation. researchgate.net Conversely, employing C-7 substituted indazoles with electron-withdrawing groups led to excellent N2 regioselectivity. researchgate.net

The biological consequences of this regioselectivity are profound. The specific N1 or N2 substitution pattern can alter the molecule's shape, polarity, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. For example, the development of specific N1- or N2-substituted indazoles is often a key step in creating potent and selective drugs. beilstein-journals.org The ability to control the regioselective synthesis of indazole derivatives is therefore a critical tool for medicinal chemists to optimize biological outcomes. mdpi.com

Conformational Analysis and Binding Affinity of this compound Derivatives

The binding affinity of a ligand to its protein target is a critical determinant of its biological activity. For derivatives of this compound, this affinity is governed by a delicate balance of molecular interactions, including hydrogen bonding, hydrophobic interactions, and steric compatibility. Conformational analysis reveals how the three-dimensional arrangement of the molecule facilitates optimal engagement with the binding site of the target protein.

Ligand-Protein Interaction Profiling

Molecular docking and X-ray crystallography studies have provided detailed insights into how derivatives based on the indazole scaffold interact with their protein targets. The indazole core frequently serves as a crucial anchor, forming key hydrogen bonds with the protein's hinge region, a common feature in kinase inhibitors. nih.gov

For instance, in the case of Polo-like kinase 4 (PLK4) inhibitors, the indazole nucleus of compounds like axitinib (B1684631) and CFI-400945 establishes important hydrogen bonds with the backbone amino acid residues Glu-90 and Cys-92 in the hinge region. nih.gov Similarly, derivatives of 3-amino-1H-indazole designed as Factor XIa inhibitors also utilize the indazole core for binding. rcsb.org The amino group, often at position 3, acts as a hydrogen bond donor, which is critical for anchoring the ligand to the kinase hinge. vulcanchem.com

Beyond the hinge region, other parts of the molecule extend into different pockets of the binding site. Hydrophobic fragments are often designed to occupy hydrophobic pockets near the DFG motif in kinases, while other substituents can extend into solvent-exposed regions. nih.gov For example, studies on α-glucosidase inhibitors based on a chloro-1H-indazole scaffold revealed specific interactions between an active analog and the enzyme's active site. researchgate.net

The following table summarizes observed interactions between indazole derivatives and their target proteins.

| Target Protein | Derivative Type | Interacting Residues | Interaction Type | Reference |

| PLK4 | N-(1H-indazol-6-yl)benzenesulfonamide | Glu-90, Cys-92 | Hydrogen Bond | nih.gov |

| Factor XIa | 3-amino-1H-indazol-6-yl derivative | Not specified | Not specified | rcsb.org |

| α-glucosidase | Chloro-1H-indazole fused triazole-thiadiazole | Not specified | Not specified | researchgate.net |

Importance of Hydrogen Bonding and Steric Properties

The structure-activity relationship (SAR) of this compound derivatives is heavily influenced by the interplay of hydrogen bonding and steric factors. The ability to form specific hydrogen bonds determines the molecule's orientation and anchoring within the binding site, while the size and shape (steric properties) of its substituents dictate its fit and the potential for additional favorable or unfavorable interactions.

Hydrogen bonds are fundamental to molecular recognition. chemrxiv.org In many kinase inhibitors derived from indazole, the amino group is a key hydrogen bond donor. vulcanchem.com The indazole ring itself, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor, contributing significantly to binding affinity. nih.gov The introduction of functional groups that can act as hydrogen bond donors (e.g., -NH2) or acceptors (e.g., -NO2) has been a strategy in the design of new analogs, though this does not always lead to improved activity. nih.gov

Steric properties are equally critical. The substitution pattern on the indazole ring and its appended moieties must be optimized for a snug fit in the protein's binding pocket. For example, in the development of CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions of the indazole ring, with C6-analogues being preferred. acs.org In another study on PLK4 inhibitors, a benzenesulfonamide (B165840) fragment was introduced specifically to occupy a hydrophobic pocket near the DFG motif, significantly improving inhibitory activity. nih.gov The use of a bulky trifluoromethyl (-CF3) group has also been shown to enhance interactions by fitting into hydrophobic regions of the active site. vulcanchem.com

The following table details how modifications to hydrogen bonding and steric properties affect the biological activity of indazole derivatives.

| Derivative Series | Structural Modification | Effect on Activity | Rationale | Reference |

| PLK4 Inhibitors | Introduction of benzenesulfonamide | Increased inhibitory activity | Occupies a hydrophobic pocket | nih.gov |

| Anti-malarials | Addition of -Cl, -CH3, -NO2, -NH2 to aniline (B41778) moiety | Drop in activity (except for -CH3) | Altered hydrophobic and H-bonding properties | nih.gov |

| CCR4 Antagonists | Small substituents at C6 of indazole | Preferred for activity | Favorable steric fit | acs.org |

| Kinase Inhibitors | Addition of -CF3 group | Stabilizes interaction | Occupies a hydrophobic pocket near the gatekeeper residue | vulcanchem.com |

Applications in Drug Discovery and Development

Role of 4-Chloro-1H-indazol-6-amine as a Building Block in Complex Molecule Synthesis

The compound this compound serves as a functionalized building block for the synthesis of more complex molecules. Its chemical structure features an indazole core with two key reactive sites: a nucleophilic amino group at the 6-position and a chloro substituent at the 4-position. These functional groups allow for a variety of chemical transformations, making the compound a versatile intermediate in organic synthesis and medicinal chemistry. smolecule.com

The amino group can readily undergo reactions such as acylation, alkylation, and arylation to introduce diverse substituents. For instance, the formation of amide bonds is a common strategy in drug design to link different molecular fragments. mdpi.com The chlorine atom, while generally less reactive on an aromatic ring, can participate in nucleophilic aromatic substitution or be utilized in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. google.com This dual functionality allows for the systematic modification of the indazole scaffold to explore structure-activity relationships (SAR) and optimize compounds for desired biological targets. google.com

While the general utility of substituted amino-indazoles as intermediates is well-established in the synthesis of kinase inhibitors and other therapeutic agents, specific examples detailing the use of this compound as a starting material in the published scientific literature are not widespread. However, related structures are frequently employed. For example, a patent for pyridine (B92270) derivatives as calcium-activated chloride channel modulators describes the use of a closely related intermediate, 4-chloro-1H-indazol-6-yl acetic acid, in its synthesis pathway. google.com Similarly, the synthesis of the potent anti-HIV agent Lenacapavir utilizes 7-bromo-4-chloro-1H-indazol-3-amine as a key heterocyclic fragment, highlighting the importance of halogenated amino-indazoles in constructing complex antiviral drugs. researchgate.netchemicalbook.commdpi.com The synthesis of various kinase inhibitors often starts from related building blocks like 6-bromo-1H-indazol-3-amine or 1H-indazol-6-amine. google.com.pggoogle.com.na

Development of Lead Compounds and Clinical Candidates from Indazole Scaffolds

The indazole scaffold is a cornerstone in the development of numerous lead compounds and clinical candidates, particularly in oncology. ipindia.gov.in Its ability to form key interactions with biological targets, especially protein kinases, has led to several successful drugs. Many indazole-based compounds function as inhibitors of critical signaling pathways involved in cell proliferation, angiogenesis, and DNA repair. smolecule.com

A significant class of drugs developed from this scaffold are protein kinase inhibitors. For example, Axitinib (B1684631) and Pazopanib are potent tyrosine kinase inhibitors with an indazole core that are approved for the treatment of renal cell carcinoma. researchgate.net Entrectinib is another indazole-based kinase inhibitor approved for treating ROS-1 positive non-small cell lung cancer. smolecule.comresearchgate.net

The indazole structure is also central to a major class of DNA repair inhibitors known as PARP (poly(ADP-ribose) polymerase) inhibitors. Niraparib, an indazole carboxamide derivative, is a potent PARP-1 and PARP-2 inhibitor approved for the treatment of certain types of ovarian, breast, and prostate cancers. smolecule.com The development of Niraparib involved the optimization of an indazole scaffold to achieve high potency and favorable pharmacokinetic properties.

Research continues to yield new lead compounds from this versatile scaffold.

FGFR Inhibitors: Novel derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole have been identified as potent inhibitors of fibroblast growth factor receptor (FGFR), a target in cancer therapy. smolecule.com

PLK4 Inhibitors: Spiro-indoline derivatives incorporating a 1H-indazol-6-yl moiety have been developed as nanomolar inhibitors of Polo-like kinase 4 (PLK4), with CFI-400945 emerging as a clinical candidate for cancer treatment. smolecule.com

IDO1 Inhibitors: 1H-indazole derivatives have been synthesized and investigated as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. smolecule.com

ROCK Inhibitors: Indazole-based molecules have been identified as highly potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), which has implications for treating cardiovascular diseases, neurodegeneration, and cancer.

The table below summarizes some of the key clinical candidates and approved drugs built upon the indazole scaffold.

| Drug/Compound | Target(s) | Therapeutic Application |

| Axitinib | VEGFR, PDGFR | Renal Cell Carcinoma |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Niraparib | PARP-1, PARP-2 | Ovarian, Breast, and Prostate Cancer |

| Entrectinib | TRK, ROS1, ALK | Solid Tumors with NTRK fusion, ROS1+ NSCLC |

| CFI-400945 | PLK4 | Cancer (Clinical Candidate) |

| Linifanib | VEGFR, PDGFR | Cancer (Clinical Candidate) |

| Granisetron | 5-HT3 Receptor | Antiemetic (Chemotherapy-induced nausea) |

| Benzydamine (B159093) | Anti-inflammatory | Pain and Inflammation |

Patent Landscape and Intellectual Property Related to Indazole Compounds

The therapeutic importance of the indazole scaffold is reflected in a vast and competitive patent landscape. ipindia.gov.in Numerous patents have been filed by pharmaceutical companies and research institutions, claiming novel indazole derivatives, their synthesis, and their use in treating a wide range of diseases. This intellectual property landscape covers various therapeutic areas, with a significant focus on oncology.

Patents have been granted for indazole compounds as inhibitors of numerous protein kinases, which are critical targets in cancer therapy. For example, patents cover indazole derivatives as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), Rho kinase (ROCK), Janus Kinases (JAK), and Fibroblast Growth Factor Receptors (FGFRs). smolecule.com A patent assigned to Genentech Inc. and F. Hoffmann-La Roche AG describes the synthesis of 4-chloro-1H-indazole as a key step in preparing compounds for therapeutic use.

The intellectual property surrounding PARP inhibitors is also extensive, with patents protecting specific indazole-based molecules like Niraparib and their medical applications. Beyond kinase and PARP inhibition, the patent literature includes claims for indazole derivatives in other contexts. For instance, patents have been filed for:

Indazole derivatives as modulators of calcium-activated chloride channels. google.com

Fused bicyclic pyrimidine (B1678525) derivatives incorporating indazole structures for treating proliferative disorders. researchgate.net

Indazole-based compounds as modulators of the heat shock protein 90 (HSP90) chaperone.

Indazole-linked triazole compounds designed as Bcr-Abl tyrosine kinase inhibitors. google.com.na

The breadth of these patents, which claim new chemical entities, pharmaceutical compositions, and methods of use, underscores the continued interest and investment in developing new medicines from the indazole chemical class.

Future Research Directions

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The functionalization of the indazole ring is a critical strategy for enhancing the biological activity of its derivatives. nih.gov Researchers are continuously seeking innovative methods to introduce diverse chemical groups onto the indazole core to improve potency, selectivity, and pharmacokinetic properties. pnrjournal.com

Key areas of exploration include:

C-H Bond Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, allow for the direct introduction of substituents at various positions on the indazole ring. nih.gov This avoids the need for pre-functionalized starting materials and opens up new avenues for structural diversification.

Fragment-Led Design: Utilizing fragment-based drug discovery, small molecular fragments can be identified that bind to a biological target. These fragments can then be grown or linked to the indazole core to create potent and efficient inhibitors. mdpi.com

Fluorination: The strategic incorporation of fluorine atoms or fluorine-containing groups can significantly modulate a molecule's metabolic stability, binding affinity, and cell permeability. Research into novel fluorination techniques for indazoles is an active area of interest. nih.gov

Development of C3-Quaternary Centers: Creating indazoles with a quaternary carbon at the C3 position is a synthetic challenge but offers a way to introduce three-dimensional complexity, which can be crucial for fitting into specific protein binding pockets. pnrjournal.com

These derivatization strategies are essential for expanding the chemical space of indazole-based compounds and for the development of next-generation therapeutics with improved efficacy. nih.gov

Further Optimization of Indazole Derivatives for Specific Therapeutic Targets

While indazole derivatives have shown broad activity, significant research is focused on optimizing these compounds for high selectivity towards specific biological targets to minimize off-target effects and enhance therapeutic windows. acs.org

Current optimization efforts are concentrated on several key target families:

Kinase Inhibitors: The indazole scaffold is a well-established pharmacophore for kinase inhibitors, with several approved drugs like Axitinib (B1684631) and Pazopanib targeting pathways involved in cancer. rsc.orgresearchgate.net Future work will focus on designing inhibitors for novel kinase targets or overcoming resistance to existing therapies. mdpi.comdntb.gov.ua For instance, derivatives are being optimized as selective inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs), Polo-like kinase 4 (PLK4), and Bromodomain-containing Protein 4 (BRD4). mdpi.comrsc.orggenscript.com

Epigenetic Targets: Beyond kinases, indazole derivatives are being explored as modulators of epigenetic enzymes. For example, they are being investigated as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in cancer immune evasion. nih.gov

Antiparasitic Agents: The indazole moiety has shown promise in the development of drugs against various parasitic diseases. benthamscience.com Optimization studies aim to enhance potency against parasites like Mycobacterium tuberculosis while ensuring low toxicity to the host. benthamscience.comresearchgate.net

Respiratory Diseases: Through structure-based design, indazole derivatives have been optimized as highly potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), leading to the discovery of clinical candidates for treating respiratory diseases like asthma via inhalation. acs.org

The optimization process involves iterative cycles of design, synthesis, and biological evaluation, often guided by computational modeling and structural biology, to fine-tune the interaction between the indazole derivative and its intended protein target. mdpi.comgenscript.com

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and indazole research is no exception. nih.govresearchgate.net These computational tools can accelerate the design-make-test-analyze cycle in several ways. nih.gov

Applications of AI/ML in this area include:

Generative Chemistry: AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design novel indazole-based molecular structures with desired properties. nih.gov These algorithms can explore vast chemical spaces to propose new, patentable compounds that medicinal chemists might not have conceived. acs.org

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of new indazole derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.

Synthesis Planning: AI-powered retrosynthesis tools can help chemists devise the most efficient and practical synthetic routes to complex indazole targets. nih.gov These tools analyze the target molecule and suggest a sequence of reactions based on a vast database of chemical transformations.

Data Analysis: The ability of AI to analyze large and complex datasets is crucial for identifying structure-activity relationships (SAR) and understanding the intricate interplay between molecular features and biological outcomes. researchgate.net

The integration of AI and ML is not meant to replace chemists but to augment their expertise, providing powerful tools to navigate the complexities of drug discovery and accelerate the journey from a hit compound to a clinical candidate. csic.es

Sustainable and Scalable Synthetic Methodologies for Pharmaceutical Production

As promising indazole-based drug candidates move towards clinical trials and commercialization, the development of sustainable and scalable synthetic methods becomes paramount. rsc.org Traditional synthesis methods often rely on harsh conditions, toxic reagents, or expensive metal catalysts, which are not ideal for large-scale production. organic-chemistry.orgnih.gov

Future research in this domain focuses on:

Green Chemistry Approaches: This involves the use of environmentally benign solvents (like PEG-400), minimizing waste, and designing reactions that are energy-efficient. acs.org The goal is to reduce the environmental footprint of pharmaceutical manufacturing.

Metal-Free Synthesis: Developing synthetic routes that avoid heavy or precious metal catalysts is a key objective. organic-chemistry.orgnih.gov For example, one-pot, metal-free protocols for synthesizing the indazole core from readily available starting materials have been developed, which are simple, mild, and insensitive to air and moisture. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for scalability, safety, and consistency. Translating key synthetic steps for indazole production to flow chemistry can lead to more efficient and controlled manufacturing processes.

Catalyst Recycling: For reactions that still require catalysts, developing methods to efficiently recover and reuse the catalyst is crucial for making the process more cost-effective and sustainable. acs.org

By focusing on these principles, chemists can ensure that the synthesis of important indazole-based pharmaceuticals is not only efficient and high-yielding but also economically viable and environmentally responsible. rsc.orgacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-1H-indazol-6-amine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically begins with cyclization of 4-chloroaniline derivatives and hydrazine hydrate under acidic or thermal conditions. For example, cyclization at 120°C in ethanol with catalytic HCl achieves ~65% yield . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from byproducts like regioisomers.

- Key Variables : Temperature, solvent polarity, and stoichiometry of hydrazine influence regioselectivity. Lower temperatures favor the 6-amine position over 5- or 7-substituted isomers .

Q. How does the substitution pattern (chlorine at position 4, amine at 6) affect the compound’s reactivity?

- Structural Analysis : The chlorine atom at position 4 acts as an electron-withdrawing group, polarizing the indazole ring and increasing electrophilicity at position 5. This facilitates nucleophilic substitution (e.g., replacing Cl with amines or alkoxides) .

- Experimental Validation : X-ray crystallography (using SHELXL ) confirms bond angles and charge distribution, correlating with DFT calculations for reactivity predictions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H NMR (DMSO-d6) shows distinct peaks for NH (~5.2 ppm) and aromatic protons (~7.3–8.1 ppm) .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 168.5) confirms molecular weight .

- IR : N-H stretching (3350–3450 cm) and C-Cl (750 cm) are diagnostic .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Crystallographic Workflow :

Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, 100K).

Structure Solution : SHELXD for phase problem resolution .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Key Finding : The NH group at position 6 participates in intermolecular H-bonds, stabilizing the 1H-tautomer over 2H-forms .

Q. What strategies mitigate competing side reactions during functionalization of the chlorine substituent?

- Optimized Conditions :

- Nucleophilic Aromatic Substitution : Use DMF as solvent with KCO at 80°C to minimize hydrolysis .

- Catalytic Systems : Pd/C or CuI improves cross-coupling efficiency (e.g., Suzuki-Miyaura) while preserving the amine group .

- Challenge : Competing reduction of the indazole ring (e.g., with LiAlH) requires careful reagent selection .

Q. How do contradictory bioactivity results in kinase inhibition assays arise, and how can they be reconciled?

- Case Study : Discrepancies in IC values for FGFR inhibition (e.g., 3 nM vs. 15 nM) may stem from:

- Assay Conditions : ATP concentration (1 mM vs. 10 µM) alters competitive binding .

- Protein Constructs : Truncated vs. full-length kinase domains affect ligand accessibility .

- Resolution : Standardize assays using full-length proteins and physiological ATP levels .

Methodological Challenges and Solutions

Q. What computational tools predict the compound’s binding modes in drug-target interactions?

- Approach :

- Docking Studies : AutoDock Vina or Glide (Schrödinger Suite) with crystal structures of target proteins (e.g., kinases) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

- Validation : Compare predicted binding energies with experimental SPR or ITC data .

Q. How can regioselectivity issues in indazole synthesis be addressed during scale-up?

- Process Chemistry Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.